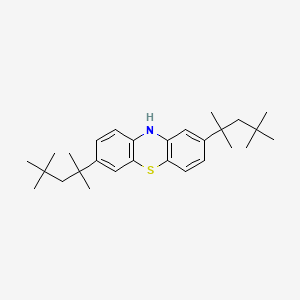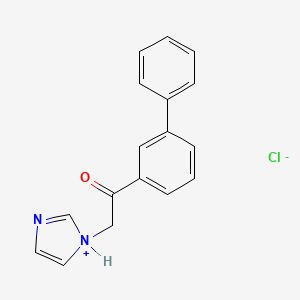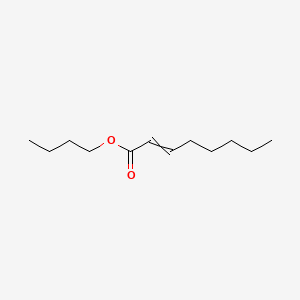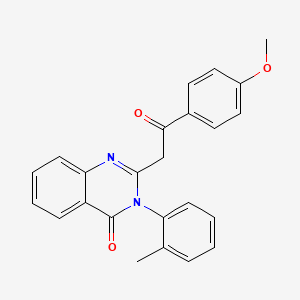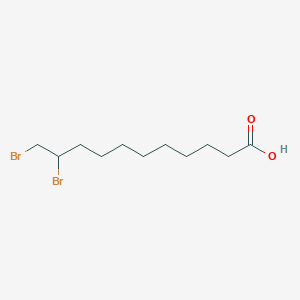
(E)-3,4,5,5,5-pentafluoropent-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3,4,5,5,5-pentafluoropent-3-enoate is an organic compound characterized by the presence of a pentafluorinated carbon chain and an enoate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3,4,5,5,5-pentafluoropent-3-enoate typically involves the fluorination of a suitable precursor followed by the introduction of the enoate group. One common method involves the use of pentafluoropropene as a starting material, which undergoes a series of reactions including halogen exchange and esterification to yield the desired compound. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3,4,5,5,5-pentafluoropent-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enoate group to an alkane or alcohol.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pentafluoropentanoic acid, while reduction could produce pentafluoropentanol.
Applications De Recherche Scientifique
(E)-3,4,5,5,5-pentafluoropent-3-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which (E)-3,4,5,5,5-pentafluoropent-3-enoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The enoate group can participate in various biochemical reactions, potentially inhibiting enzymes or disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3,4,4,5,5-pentafluoropent-2-enoate
- (E)-3,3,4,5,5-pentafluoropent-2-enoate
- (E)-3,4,5,5,5-pentafluoropent-2-enoate
Uniqueness
(E)-3,4,5,5,5-pentafluoropent-3-enoate is unique due to the specific positioning of the fluorine atoms and the enoate group, which confer distinct chemical and physical properties. These properties include high electronegativity, thermal stability, and resistance to metabolic degradation, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H2F5O2- |
|---|---|
Poids moléculaire |
189.06 g/mol |
Nom IUPAC |
(E)-3,4,5,5,5-pentafluoropent-3-enoate |
InChI |
InChI=1S/C5H3F5O2/c6-2(1-3(11)12)4(7)5(8,9)10/h1H2,(H,11,12)/p-1/b4-2+ |
Clé InChI |
LXLSCUIGXWSTAC-DUXPYHPUSA-M |
SMILES isomérique |
C(/C(=C(/C(F)(F)F)\F)/F)C(=O)[O-] |
SMILES canonique |
C(C(=C(C(F)(F)F)F)F)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


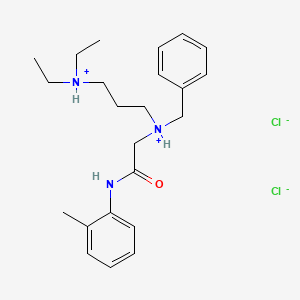
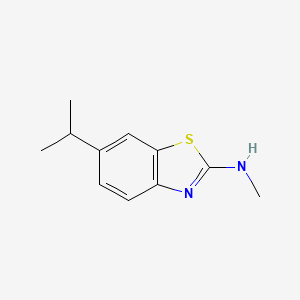


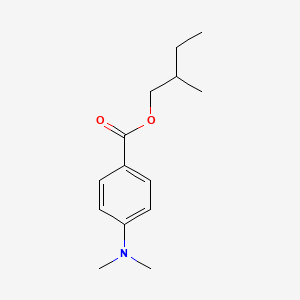
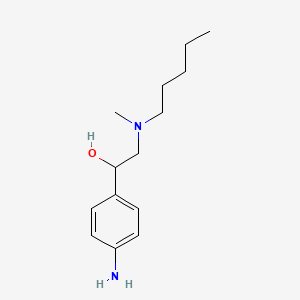
![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
